molecular formula C15H17NO3 B1209328 Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)- CAS No. 23434-86-8

Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-

Cat. No.: B1209328
CAS No.: 23434-86-8
M. Wt: 259.30 g/mol
InChI Key: BLPUOQGPBJPXRL-FNORWQNLSA-N
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Description

Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, also known as Piperine, is a nitrogen-containing alkaloid molecule . It was first isolated in the form of a yellow crystalline solid (MW 285.33 g.mol −1, mp = 128–130 °C) by Danish chemist Hans Christian Orstedt in 1820 from the dried fruit extract of pepper . It exhibits pleiotropic properties like antioxidant, anticancer, anti-inflammatory, antihypertensive, hepatoprotective, neuroprotective and enhancing bioavailability and fertility-related activities .


Molecular Structure Analysis

The molecular structure of Piperine consists of a piperidine ring that is substituted by a (1E,3E)-1-(1,3-benzodioxol-5-yl)-5-oxopenta-1,3-dien-5-yl group on the nitrogen atom . It has a molecular weight of 285.3377 .


Physical and Chemical Properties Analysis

Piperine is a nitrogen-containing alkaloid molecule that appears as a yellow crystalline solid with a molecular weight of 285.33 g.mol −1 and a melting point of 128–130 °C .

Scientific Research Applications

Piperdardine Isolation and Analysis

A study by Araújo-Júnior et al. (1997) identified a piperidine alkaloid, piperdardine, from Piper tuberculatum, using 1D and 2D NMR and other spectroscopic methods. This research contributes to the understanding of the chemical composition of Piper species (Araújo-Júnior et al., 1997).

Neurological Research

Stäubli et al. (1994) researched the effects of a drug related to Piperidine on glutamatergic transmission and long-term potentiation in the rat hippocampus. They found that the drug improved memory retention, confirming the connection between long-term potentiation and memory (Stäubli et al., 1994).

Mutagenicity and Carcinogenicity Studies

Shenoy et al. (1992) explored the mutagenic potential of piperine nitrosation products. They found that some nitrosated compounds of piperine exhibited mutagenic activity, highlighting the importance of understanding dietary factors in cancer (Shenoy et al., 1992).

Insecticidal Properties

Siddiqui et al. (2004) discovered new insecticidal amides from Piper nigrum Linn., demonstrating the potential of piperidine derivatives in pest control (Siddiqui et al., 2004).

Impact on Intestinal Permeability

Johri et al. (1992) studied the effects of piperine on rat intestinal epithelial cells, finding significant changes in permeability and nutrient absorption. This highlights the potential for using piperine in enhancing drug absorption (Johri et al., 1992).

Antitumor and Antibacterial Effects

Das et al. (2007) isolated piperine from Ludwigia hyssopifolia Linn. and demonstrated its antitumor and antibacterial properties, indicating a potential role in cancer and infection treatment (Das et al., 2007).

Mechanism of Action

The molecular basis for the pleiotropic activities of Piperine is based on its ability to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses . Piperine also regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Future Directions

Based on the current evidence, Piperine can be a potential molecule for the treatment of various diseases, including diabetes, obesity, arthritis, oral cancer, breast cancer, multiple myeloma, metabolic syndrome, hypertension, Parkinson’s disease, Alzheimer’s disease, cerebral stroke, cardiovascular diseases, kidney diseases, inflammatory diseases, and rhinopharyngitis . Its significance in the clinic is currently being discussed .

Properties

CAS No.

23434-86-8

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+

InChI Key

BLPUOQGPBJPXRL-FNORWQNLSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3,4-methylenedioxycinnamylpiperidine
antiepilepserine
antiepilepsirine
antiepilepsirinum
ilepcimide
ilepcimide, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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